

Spectral Characterization of 3-Chloro-5-fluorophenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-5-fluorophenylacetonitrile

Cat. No.: B1349320

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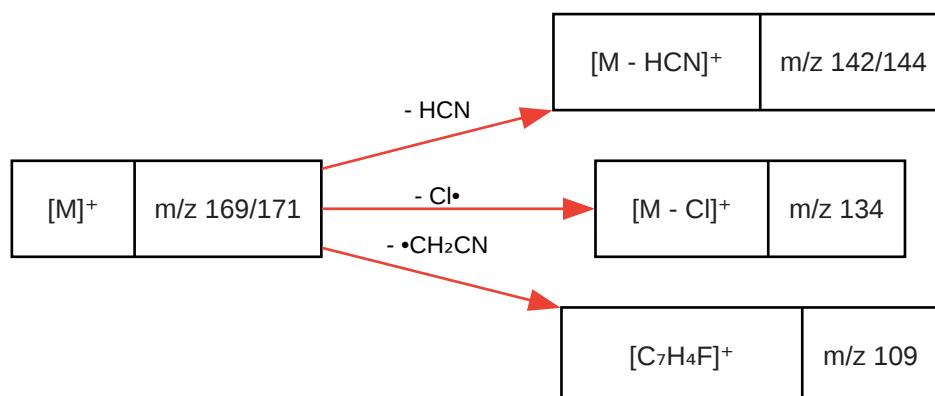
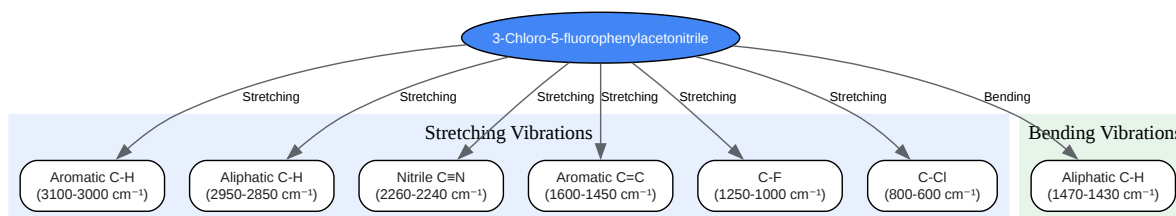
Introduction

3-Chloro-5-fluorophenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, characterized by a substituted benzene ring with chloro, fluoro, and cyanomethyl groups, imparts unique reactivity and biological activity to the molecules derived from it. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This technical guide provides an in-depth analysis of the spectral data of **3-Chloro-5-fluorophenylacetonitrile**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights into the interpretation of its spectral signatures.

Molecular Structure

The structure of **3-Chloro-5-fluorophenylacetonitrile**, with the systematic IUPAC name 2-(3-chloro-5-fluorophenyl)acetonitrile and CAS Number 493038-93-0, is presented below.

Understanding the arrangement of atoms and their electronic environments is fundamental to interpreting the spectral data that follows.



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- To cite this document: BenchChem. [Spectral Characterization of 3-Chloro-5-fluorophenylacetonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1349320#spectral-data-for-3-chloro-5-fluorophenylacetonitrile-nmr-ir-ms\]](https://www.benchchem.com/product/b1349320#spectral-data-for-3-chloro-5-fluorophenylacetonitrile-nmr-ir-ms)

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com